molecular formula C17H24N2O3S2 B3576083 ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE CAS No. 314042-02-9

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B3576083
CAS No.: 314042-02-9
M. Wt: 368.5 g/mol
InChI Key: PINAWXPROPBDBN-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the thieno[2,3-c]pyran core, followed by the introduction of the ethyl ester and the carbamothioyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2- (2-METHYLSULFANYL-PYRIMIDIN-5-YLOXY)-PROP-2-EN-1-OL: Another compound with a related structure and different applications.

Uniqueness

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(2-methylprop-2-enylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-6-21-15(20)13-11-7-17(4,5)22-9-12(11)24-14(13)19-16(23)18-8-10(2)3/h2,6-9H2,1,3-5H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINAWXPROPBDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104737
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-02-9
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314042-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

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